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molecular formula C7H13N3O2 B8701595 3-(5-Amino-1,3,4-oxadiazol-2-yl)pentan-3-ol

3-(5-Amino-1,3,4-oxadiazol-2-yl)pentan-3-ol

Cat. No. B8701595
M. Wt: 171.20 g/mol
InChI Key: NFFBOBFISMLEJM-UHFFFAOYSA-N
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Patent
US07553973B2

Procedure details

To a solution of ethyl magnesium bromide (200 mmol) in 300 mL of THF at 0° C. was added a suspension of ethyl 5-amino-1,3,4-oxadiazol-2-carboxylate (8.00 g, 50.9 mmol; Chemical Abstract, 1966, 64, 3558a) in THF. The reaction mixture was brought to rt and 30 min later quenched with NH4Cl. After extraction with EtOAc and drying over MgSO4, the solvent was removed. The crude product thus obtained was triturated, filtered and dried to yield the title compound.
Quantity
200 mmol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([Mg]Br)[CH3:2].[NH2:5][C:6]1[O:10][C:9]([C:11]([O:13]CC)=O)=[N:8][N:7]=1.[CH2:16]1COC[CH2:17]1>>[NH2:5][C:6]1[O:10][C:9]([C:11]([OH:13])([CH2:1][CH3:2])[CH2:16][CH3:17])=[N:8][N:7]=1

Inputs

Step One
Name
Quantity
200 mmol
Type
reactant
Smiles
C(C)[Mg]Br
Name
Quantity
300 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
NC1=NN=C(O1)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
later quenched with NH4Cl
EXTRACTION
Type
EXTRACTION
Details
After extraction with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
The crude product thus obtained
CUSTOM
Type
CUSTOM
Details
was triturated
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=NN=C(O1)C(CC)(CC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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